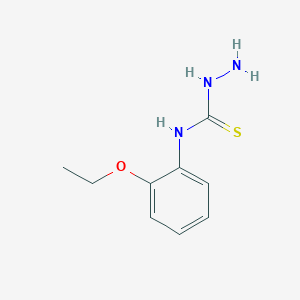

N-(2-ethoxyphenyl)hydrazinecarbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Crystal Structure Analysis

Research has explored the synthesis, crystal structural investigations, and density functional theory (DFT) calculations of novel thiosemicarbazones, including compounds closely related to N-(2-ethoxyphenyl)hydrazinecarbothioamide. These studies have focused on understanding the molecular and crystal structures through single crystal X-ray diffraction, NMR, UV-vis spectroscopy, and DFT calculations, highlighting the utility of these compounds in molecular structure analysis and theoretical chemistry (Anderson et al., 2016).

Anticancer Potential

The lead optimization of certain hydrazinecarbothioamides has been investigated for their potential in targeting HER-2 overexpressed breast cancer cell lines. This research demonstrates the compounds' efficacy in inhibiting cellular proliferation via DNA degradation, suggesting a promising avenue for cancer treatment (Bhat et al., 2015).

DNA Binding and Antitumor Properties

Another study focused on the synthesis of dioxomolybdenum(VI) complexes with hydrazinecarbothioamide ligands, investigating their DNA binding, cleavage, and antitumor properties. These complexes displayed significant activity against human colorectal cell lines, indicating their potential use in chemotherapy (Hussein et al., 2015).

Fluorescent Sensing for Iron Determination

N-(2-ethoxyphenyl)hydrazinecarbothioamide derivatives have been evaluated as fluorescent sensors for iron (III) determination in aqueous solutions, showcasing their application in environmental and biological sensing. The probes demonstrated good selectivity and a ratiometric response, making them useful tools for iron detection (Marenco et al., 2012).

Anticonvulsant Activity

Derivatives have been designed, synthesized, and evaluated for anticonvulsant activity, with some compounds showing significant protection in seizure models. These findings underscore the therapeutic potential of N-(2-ethoxyphenyl)hydrazinecarbothioamide derivatives in epilepsy treatment (Tripathi & Kumar, 2013).

Nuclease Activity and DNA Cleavage

Research into new thiosemicarbazone derivatives has also explored their nuclease activity, with some compounds demonstrating significant ability to cleave plasmid DNA. This property suggests potential applications in biotechnology and pharmaceutical development (Hussein & Guan, 2016).

Corrosion Inhibition

The corrosion inhibition potentials of thiosemicarbazides, including structures related to N-(2-ethoxyphenyl)hydrazinecarbothioamide, for mild steel in acidic media have been studied, revealing their effectiveness in protecting against corrosion. This research highlights their potential industrial application in corrosion prevention (Ebenso et al., 2010).

Propriétés

IUPAC Name |

1-amino-3-(2-ethoxyphenyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS/c1-2-13-8-6-4-3-5-7(8)11-9(14)12-10/h3-6H,2,10H2,1H3,(H2,11,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSTWHYDBKQKHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=S)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60499052 |

Source

|

| Record name | N-(2-Ethoxyphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethoxyphenyl)hydrazinecarbothioamide | |

CAS RN |

64374-51-2 |

Source

|

| Record name | N-(2-Ethoxyphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxybenzo[cd]indol-2(1H)-one](/img/structure/B1313963.png)

![3',5',6',7'-Tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B1313967.png)

![2-Methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1313987.png)

![6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one](/img/structure/B1313992.png)

![2-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1313999.png)